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2,3-Dihydroxypyridine is a natural product found in the green alga Chlamydomonas reinhardtii [].
Research on 2,3-Dihydroxypyridine is still in its early stages. However, its presence in a widely studied organism like Chlamydomonas reinhardtii suggests a potential role in cellular processes. Further research is needed to understand its specific function within the algae.
2,3-Dihydroxypyridine has a six-membered aromatic ring structure with nitrogen at position 1. The two hydroxyl groups are attached to carbons 2 and 3 of the pyridine ring. This structure allows for hydrogen bonding and potential interactions with other molecules.
Information on the specific synthesis of 2,3-Dihydroxypyridine is not readily available in scientific literature.
The thermal decomposition pathways of 2,3-Dihydroxypyridine are unknown and require further investigation.
Scientists have identified 2,3-DHP as a natural product found in the green algae Chlamydomonas reinhardtii PubChem. Additionally, research has investigated how bacteria in the rumen of sheep degrade 2,3-DHP FEMS Microbiology Ecology.
Due to the presence of the hydroxyl groups, 2,3-DHP can exist in different forms (tautomers). Studies explore the factors affecting the stability of these tautomers and how they influence the molecule's reactivity .
Research has explored using 2,3-DHP as a starting material for the synthesis of more complex molecules, such as novel heterocyclic dyes ResearchGate.
Research indicates that 2,3-dihydroxypyridine exhibits various biological activities:
Several synthesis methods have been developed for 2,3-dihydroxypyridine:
2,3-Dihydroxypyridine has several applications across various fields:
Studies on the interactions of 2,3-dihydroxypyridine with other compounds reveal its versatility:
Several compounds are structurally similar to 2,3-dihydroxypyridine. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Hydroxypyridine | CHN O | Contains one hydroxyl group; used as a precursor. |
| 3-Hydroxypyridine | CHN O | Similar structure but different position of hydroxyl; less studied. |
| 4-Hydroxypyridine | CHN O | Hydroxyl at position four; often used in dye synthesis. |
| 2,6-Dihydroxypyridine | CHN O | Hydroxyls at positions two and six; important for synthetic routes. |
The uniqueness of 2,3-dihydroxypyridine lies in its specific arrangement of hydroxyl groups which influences its reactivity and biological properties compared to other dihydroxypyridines.